molecular formula C26H22N2O6 B2353764 ethyl 2-methyl-5-((4-methyl-3-nitrobenzoyl)oxy)-1-phenyl-1H-indole-3-carboxylate CAS No. 391862-16-1

ethyl 2-methyl-5-((4-methyl-3-nitrobenzoyl)oxy)-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B2353764
CAS No.: 391862-16-1
M. Wt: 458.47
InChI Key: KVDYGPVWLMVLBR-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-((4-methyl-3-nitrobenzoyl)oxy)-1-phenyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole core substituted with various functional groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-5-((4-methyl-3-nitrobenzoyl)oxy)-1-phenyl-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions.

    Introduction of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions, where the indole derivative is reacted with ethyl chloroformate in the presence of a base such as triethylamine.

    Nitration and Methylation: The nitro and methyl groups can be introduced via nitration and methylation reactions, respectively. Nitration typically involves the reaction of the indole derivative with a nitrating agent such as nitric acid, while methylation can be achieved using methyl iodide in the presence of a base.

    Benzoylation: The final step involves the benzoylation of the indole derivative with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as pyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-((4-methyl-3-nitrobenzoyl)oxy)-1-phenyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding oxidized products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride to yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Substituted derivatives with new functional groups replacing the nitro group.

Scientific Research Applications

Ethyl 2-methyl-5-((4-methyl-3-nitrobenzoyl)oxy)-1-phenyl-1H-indole-3-carboxylate has various scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory, anticancer, and antimicrobial drugs.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules and natural products.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-((4-methyl-3-nitrobenzoyl)oxy)-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling and responses.

    Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Ethyl 2-methyl-5-((4-methyl-3-nitrobenzoyl)oxy)-1-phenyl-1H-indole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-methyl-3-nitrobenzoate: Similar in structure but lacks the indole core and benzoyl group.

    Methyl 2-methyl-3-nitrobenzoate: Similar but with a methyl ester instead of an ethyl ester.

    4-Nitrobenzoyl chloride: Contains the nitrobenzoyl group but lacks the indole core and other substituents.

The uniqueness of this compound lies in its specific combination of functional groups and indole core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-methyl-5-(4-methyl-3-nitrobenzoyl)oxy-1-phenylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O6/c1-4-33-26(30)24-17(3)27(19-8-6-5-7-9-19)22-13-12-20(15-21(22)24)34-25(29)18-11-10-16(2)23(14-18)28(31)32/h5-15H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDYGPVWLMVLBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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